4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzohydrazide
- Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzisoxazole ring is particularly noteworthy, as it is less common than other heterocyclic systems and offers unique reactivity and binding characteristics .
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-8-14-13(9-10)16(21-18-14)17-15(19)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,19) |
InChI Key |
SPXNGPRLSCZSRQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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